Ebrotidine S,S-dioxide
概要
説明
Ebrotidine S,S-dioxide is a derivative of ebrotidine, a compound known for its gastroprotective properties. Ebrotidine itself is an H2 receptor antagonist that exhibits significant activity against ethanol-, aspirin-, or stress-induced gastric mucosal damage . The S,S-dioxide form of ebrotidine is a metabolite that has been identified in human urine .
準備方法
The synthesis of ebrotidine S,S-dioxide involves the oxidation of ebrotidine. The primary synthetic route includes the use of oxidizing agents to convert the thioether linkage in ebrotidine to the corresponding S,S-dioxide. Common oxidizing agents used in this process include hydrogen peroxide and peracids under controlled conditions . Industrial production methods would likely involve large-scale oxidation processes with stringent control over reaction conditions to ensure high yield and purity.
化学反応の分析
Ebrotidine S,S-dioxide undergoes several types of chemical reactions:
Oxidation: The primary reaction involves the oxidation of the thioether group to form the S,S-dioxide.
Reduction: It can be reduced back to ebrotidine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. .
科学的研究の応用
Ebrotidine S,S-dioxide has several scientific research applications:
Chemistry: It is used as a model compound to study oxidation reactions and the stability of sulfone derivatives.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of other pharmaceutical agents.
作用機序
Ebrotidine S,S-dioxide exerts its effects primarily through its interaction with H2 receptors. It inhibits the secretion of gastric acid by blocking the action of histamine on these receptors. Additionally, it has been shown to inhibit the urease enzyme and the proteolytic and mucolytic activities of Helicobacter pylori, contributing to its gastroprotective effects .
類似化合物との比較
Ebrotidine S,S-dioxide can be compared with other H2 receptor antagonists such as ranitidine and cimetidine. While all these compounds share a similar mechanism of action, ebrotidine and its derivatives exhibit additional gastroprotective properties and anti-Helicobacter pylori activity . Similar compounds include:
Ranitidine: Another H2 receptor antagonist with similar antisecretory properties.
Cimetidine: Known for its antisecretory properties but with a different side effect profile.
Famotidine: Another H2 receptor antagonist with a longer duration of action compared to ranitidine and cimetidine.
This compound stands out due to its additional gastroprotective properties and its ability to inhibit Helicobacter pylori, making it a unique compound in this class of drugs.
生物活性
Ebrotidine S,S-dioxide is a derivative of ebrotidine, an H2 receptor antagonist known for its gastroprotective properties. This compound has been studied for its biological activities, particularly in relation to gastric protection and its interactions with Helicobacter pylori, a bacterium implicated in gastric diseases. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, comparative studies, and relevant case studies.
This compound is synthesized through the oxidation of ebrotidine, converting its thioether group to an S,S-dioxide. This alteration enhances its biological activity, particularly in inhibiting gastric acid secretion and providing mucosal protection. The primary mechanism involves:
- H2 Receptor Antagonism : this compound blocks histamine action on H2 receptors, leading to reduced gastric acid secretion.
- Gastroprotective Effects : It promotes epithelial cell proliferation and enhances the physicochemical properties of gastric mucus, which protects against mucosal damage from ethanol, aspirin, and stress .
- Inhibition of Helicobacter pylori : The compound exhibits anti-H. pylori activity by inhibiting urease and proteolytic enzymes, contributing to its gastroprotective effects .
Comparative Biological Activity
To understand the efficacy of this compound relative to other H2 receptor antagonists, a comparison is made with ranitidine and cimetidine.
Compound | Ki (nM) | Gastroprotective Activity | Anti-H. pylori Activity | Efficacy in Ulcer Healing |
---|---|---|---|---|
This compound | 127.5 | High | Yes | Superior to ranitidine |
Ranitidine | 190 | Moderate | Yes | Comparable |
Cimetidine | 246.1 | Low | Limited | Inferior |
This compound demonstrates a significantly lower Ki value than ranitidine and cimetidine, indicating a higher affinity for H2 receptors . Additionally, it shows superior gastroprotective activity and enhanced efficacy in ulcer healing compared to ranitidine, particularly in smokers .
In Vitro Studies
Studies have shown that this compound effectively inhibits histamine-stimulated acid secretion in vitro. The IC50 value for this activity is reported at 127.5 nM, demonstrating potent antisecretory properties . Furthermore, it has been shown to increase mucus gel dimensions by 30% and phospholipid content by 20%, enhancing gastric mucosal defense mechanisms .
In Vivo Studies
In vivo experiments involving rats indicated that this compound significantly reduced gastric erosions when administered alongside aspirin. The mean number of gastric erosions was lower in treated groups compared to controls (2.0 vs. 3.7), highlighting its protective effects against NSAID-induced damage .
Case Studies
Several case studies have documented the clinical implications of Ebrotidine use:
- A study involving patients with duodenal ulcers indicated that those treated with Ebrotidine exhibited faster healing rates compared to those receiving ranitidine therapy .
- Another case highlighted the compound's potential hepatotoxicity risks leading to its withdrawal from the market; however, it remains an important subject for research due to its unique properties .
特性
IUPAC Name |
N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]methanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN6O4S3/c15-10-1-3-12(4-2-10)28(24,25)19-9-18-5-6-27(22,23)8-11-7-26-14(20-11)21-13(16)17/h1-4,7,9H,5-6,8H2,(H,18,19)(H4,16,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWRQSYBXTJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC=NCCS(=O)(=O)CC2=CSC(=N2)N=C(N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN6O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165097 | |
Record name | Ebrotidine S,S-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152675-29-1 | |
Record name | Ebrotidine S,S-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152675291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ebrotidine S,S-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。